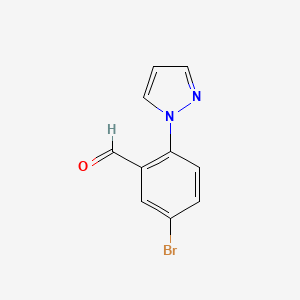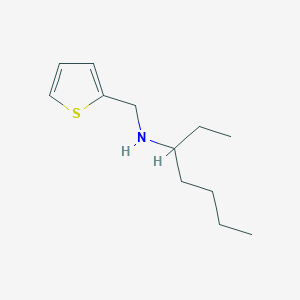![molecular formula C12H18N2O B13315331 1-[(1-Methyl-2,3-dihydro-1H-indol-5-yl)amino]propan-2-ol](/img/structure/B13315331.png)
1-[(1-Methyl-2,3-dihydro-1H-indol-5-yl)amino]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1-Methyl-2,3-dihydro-1H-indol-5-yl)amino]propan-2-ol is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole ring system, which is a common structural motif in many natural products and pharmaceuticals .
Preparation Methods
The synthesis of 1-[(1-Methyl-2,3-dihydro-1H-indol-5-yl)amino]propan-2-ol can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring . For this specific compound, the reaction of 1-methyl-2,3-dihydro-1H-indole with an appropriate amino alcohol under controlled conditions can yield the desired product . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and catalysts to achieve higher yields and purity .
Chemical Reactions Analysis
1-[(1-Methyl-2,3-dihydro-1H-indol-5-yl)amino]propan-2-ol undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-[(1-Methyl-2,3-dihydro-1H-indol-5-yl)amino]propan-2-ol involves its interaction with specific molecular targets and pathways. The indole ring system allows the compound to bind with high affinity to various receptors and enzymes, modulating their activity . This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the observed therapeutic effects .
Comparison with Similar Compounds
1-[(1-Methyl-2,3-dihydro-1H-indol-5-yl)amino]propan-2-ol can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Lysergic acid diethylamide (LSD): A potent hallucinogen with a similar indole structure.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the amino alcohol group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C12H18N2O |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
1-[(1-methyl-2,3-dihydroindol-5-yl)amino]propan-2-ol |
InChI |
InChI=1S/C12H18N2O/c1-9(15)8-13-11-3-4-12-10(7-11)5-6-14(12)2/h3-4,7,9,13,15H,5-6,8H2,1-2H3 |
InChI Key |
NYQQOKOBRCQHIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC1=CC2=C(C=C1)N(CC2)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


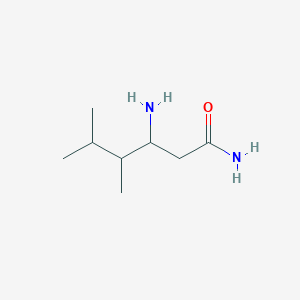
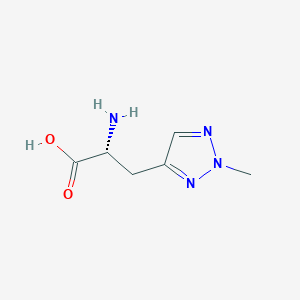
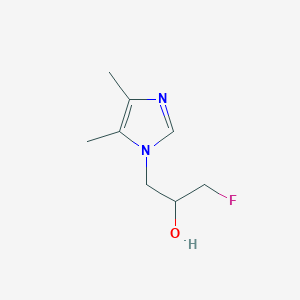
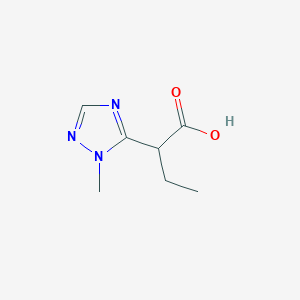
![1-amino-N-[3-(dimethylamino)propyl]cyclohexane-1-carboxamide](/img/structure/B13315273.png)
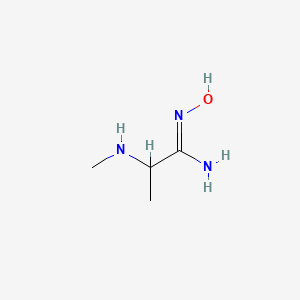


![4-[(2-Methylbut-3-yn-2-yl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13315315.png)
![{2-Propylimidazo[1,2-a]pyridin-3-yl}methanamine](/img/structure/B13315319.png)
![1-Fluoro-3-[(2R)-2-methylpiperazin-1-yl]propan-2-ol](/img/structure/B13315322.png)
amine](/img/structure/B13315327.png)
